molecular formula C16H18N4O2 B2675609 phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2034613-34-6

phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No. B2675609
M. Wt: 298.346
InChI Key: ZKFDSZVJCQTTAD-UHFFFAOYSA-N
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Description

Phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of 1H-1,2,3-triazole analogs . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of similar 1H-1,2,3-triazole analogs was confirmed by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar 1H-1,2,3-triazole analogs include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .

Scientific Research Applications

Catalysis and Organic Synthesis

Research into compounds related to phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has demonstrated their utility in catalysis, particularly in transfer hydrogenation reactions. Chelating ligands, including those with triazole rings, have proven to be privileged ligands in homogeneous catalysis due to their ability to fine-tune electronic properties and enhance reactivity. Studies have shown that such ligands can significantly improve the efficiency of catalytic processes, even at very low catalyst loadings, highlighting their potential in sustainable and green chemistry applications (Bolje et al., 2015).

Medicinal Chemistry

In the realm of medicinal chemistry, the structure-based discovery of certain phenyl pyrrolidinyl sulfones as selective, orally active inverse agonists showcases the therapeutic potential of compounds with similar structural motifs. These studies have led to the identification of critical structural elements that achieve high selectivity against specific receptors, demonstrating the compound's relevance in drug discovery and development (Duan et al., 2019).

Material Science

Compounds structurally related to phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The design and synthesis of bipolar host materials incorporating pyridine and 1,2,4-triazole units have led to the creation of high-performance phosphorescent OLEDs with low turn-on voltages and high power efficiencies. This research highlights the role of such compounds in advancing electronic and photonic technologies (Liu et al., 2018).

Safety And Hazards

While specific safety and hazard information for phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is not available, similar compounds such as 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride have been associated with hazard statements H317 - H319 .

Future Directions

The study of 1H-1,2,3-triazole analogs is a promising area of research due to their broad range of applications in biomedicinal, biochemical, and material sciences . Future research could focus on the synthesis of new analogs and their potential applications.

properties

IUPAC Name

phenyl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(22-14-4-2-1-3-5-14)19-9-8-13(10-19)20-11-15(17-18-20)12-6-7-12/h1-5,11-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFDSZVJCQTTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

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